1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C14H15NO4 and its molecular weight is 261.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137049. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Luminescent Polymers
1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione and its derivatives have been utilized in the synthesis of highly luminescent polymers. These polymers, such as those described by Zhang and Tieke (2008), exhibit strong fluorescence and quantum yield due to the inclusion of the pyrrolo[3,4-c]pyrrole-1,4-dione unit in their main chain, making them suitable for various applications in organic electronics and photonics Zhang & Tieke, 2008.
Conjugated Polymers for Electronic Applications
The development of conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units has been a significant area of research. For example, Beyerlein and Tieke (2000) synthesized a series of π-conjugated polymers with DPP and 1,4-phenylene units in the main chain. These polymers exhibit strong photoluminescence and are suitable for electronic applications due to their good solubility, processability, and photochemical stability Beyerlein & Tieke, 2000.
Electron Transport Layer in Solar Cells
A novel n-type conjugated polyelectrolyte synthesized for use as an electron transport layer in polymer solar cells incorporates a backbone based on diketopyrrolopyrrole (DPP). Hu et al. (2015) demonstrated that this material enhances electron extraction and reduces exciton recombination, improving the power conversion efficiency of solar cells Hu et al., 2015.
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been explored as effective inhibitors for carbon steel corrosion in acidic environments. Zarrouk et al. (2015) found that these compounds exhibit good corrosion inhibition efficiency and adsorb onto the steel surface primarily through a chemisorption process Zarrouk et al., 2015.
Anti-HIV-1 Activity
In the field of medicinal chemistry, derivatives of this compound have been investigated for their anti-HIV-1 activity. Liu et al. (2016) synthesized novel compounds showing potent antiviral activities against HIV-1, highlighting their potential as lead compounds for developing clinical anti-HIV agents Liu et al., 2016.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s structurally related to compounds that have been shown to interact with peptidyl-prolyl cis-trans isomerase fkbp1a .
Mode of Action
It’s known that the oxy-group on the side chain of the benzene ring can combine with active regions with a positive charge to form a salt bridge . This interaction could potentially alter the function of the target protein, leading to downstream effects.
Biochemical Pathways
Compounds with similar structures have been shown to affect various pathways, including those involved in inflammation and oxidative stress .
Pharmacokinetics
Related compounds have been shown to have various pharmacokinetic properties, including absorption and distribution in various tissues .
Result of Action
Structurally related compounds have been shown to have various effects, including antioxidant activity and protection against reperfusion arrhythmias .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-18-11-4-3-10(9-12(11)19-2)7-8-15-13(16)5-6-14(15)17/h3-6,9H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEURHGUCFTVGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C=CC2=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60300452 |
Source
|
Record name | 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37597-19-6 |
Source
|
Record name | MLS002702008 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137049 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60300452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.